(6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazolo-pyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities, particularly in the presence of chlorine atoms on an aromatic ring.
Indole-Based Inhibitors: Compounds like indole-based covalent inhibitors also exhibit complex structures and potential biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and the thiadiazolo-pyrimidine core, which may confer distinct biological and chemical properties not found in similar compounds.
(6Z)-6-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H22ClFN4O3S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H22ClFN4O3S/c1-4-32-19-11-15(10-18(25)20(19)33-12-14-5-7-16(26)8-6-14)9-17-21(27)30-24(28-22(17)31)34-23(29-30)13(2)3/h5-11,13,27H,4,12H2,1-3H3/b17-9-,27-21? |
InChI Key |
YGPFYAKNQDUWBY-LTKWUWIZSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)Cl)OCC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)Cl)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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